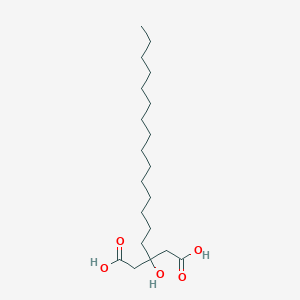
3-Hydroxy-3-pentadecylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentadecyl-3-hydroxyglutaric acid is an organic compound with the molecular formula C20H38O5 It is a derivative of glutaric acid, characterized by the presence of a pentadecyl group and a hydroxyl group attached to the third carbon of the glutaric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-3-hydroxyglutaric acid typically involves the use of hydrogenated cardanol as a starting material. The synthetic steps are summarized as follows:
Preparation of 3-Pentadecyl (ω-hydroxyethoxy) benzene: Hydrogenated cardanol is dissolved in ethanol and subjected to a series of chemical transformations to introduce the hydroxyl group and the pentadecyl chain.
Conversion to 3-Pentadecyl-3-hydroxyglutaric acid: The intermediate product is further reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of 3-Pentadecyl-3-hydroxyglutaric acid may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentadecyl-3-hydroxyglutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pentadecyl-3-ketoglutaric acid, while reduction may produce 3-pentadecyl-3-hydroxyglutaric alcohol.
Wissenschaftliche Forschungsanwendungen
3-Pentadecyl-3-hydroxyglutaric acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pentadecyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as glutaryl-CoA dehydrogenase, leading to the accumulation of related metabolites.
Disrupting cellular processes: Such as mitochondrial respiration and redox homeostasis.
Inducing oxidative stress: By increasing the production of reactive oxygen species and decreasing antioxidant defenses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyglutaric acid: A structurally similar compound with a hydroxyl group on the third carbon but without the pentadecyl chain.
Glutaric acid: The parent compound without any hydroxyl or pentadecyl substitutions.
3-Hydroxy-3-methylglutaric acid: Another derivative with a methyl group instead of a pentadecyl group.
Uniqueness
3-Pentadecyl-3-hydroxyglutaric acid is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
52939-64-7 |
|---|---|
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-hydroxy-3-pentadecylpentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25,16-18(21)22)17-19(23)24/h25H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
XIMVZSLUNQIRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


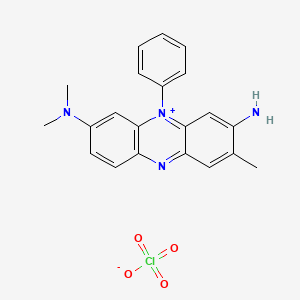
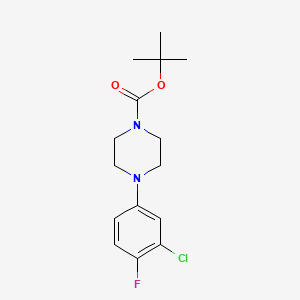
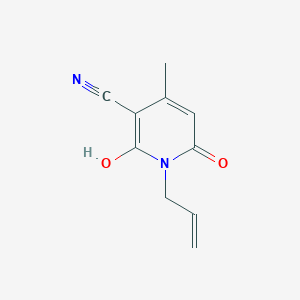

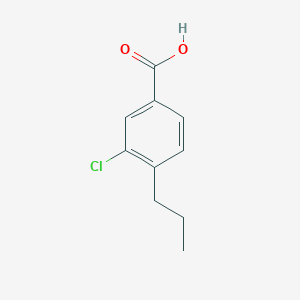

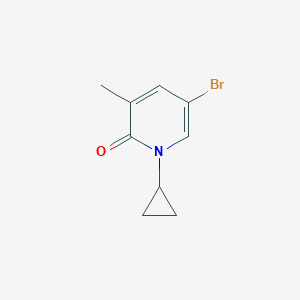
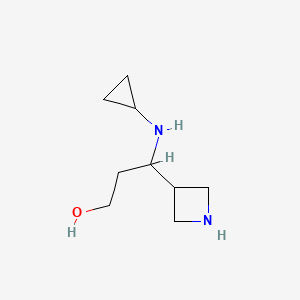
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
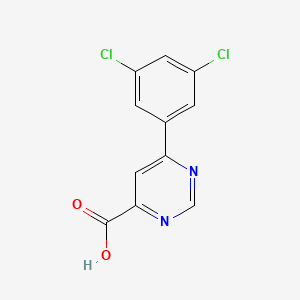
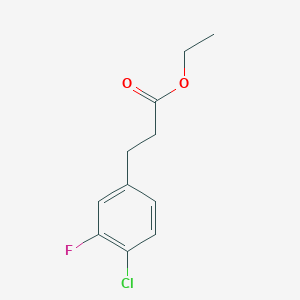
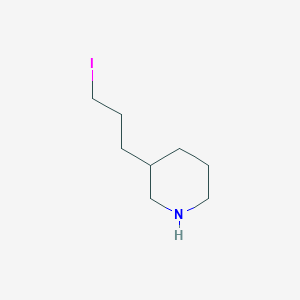
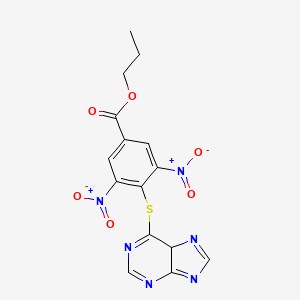
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
